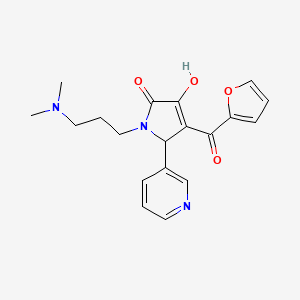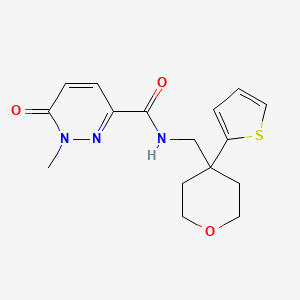
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CGRP Receptor Antagonism
- Application : This compound is related to a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists. CGRP is involved in various physiological processes, including vasodilation and pain transmission. Antagonists of CGRP receptors have therapeutic potential in conditions like migraine and cardiovascular diseases.
- Research : A study describes the synthesis of a structurally similar compound as a CGRP receptor antagonist, highlighting its potential in therapeutic applications (Cann et al., 2012).
NK1 Receptor Ligands
- Application : This compound is structurally related to non-peptide NK1 receptor ligands, which have implications in pain management and treatment of psychiatric disorders.
- Research : A study focusing on similar compounds found that certain derivatives exhibit significant NK1 receptor affinity, making them candidates for further exploration in medical research (Giuliani et al., 2011).
Triazoloquinoline Derivatives Synthesis
- Application : The compound belongs to a broader group of triazoloquinoline derivatives, which are of interest due to their diverse pharmacological activities.
- Research : A study reported the synthesis of related compounds and discussed their potential applications in creating new pharmaceutical agents (Ladani & Patel, 2015).
Antipsychotic Agent Development
- Application : Similar heterocyclic carboxamides have been studied for their potential as antipsychotic agents, indicating a possible research avenue for related compounds.
- Research : Research on various heterocyclic carboxamides has shown that certain derivatives exhibit promising activity in models predictive of antipsychotic efficacy (Norman et al., 1996).
Anticancer and Antibacterial Properties
- Application : Compounds structurally similar to the given compound have been explored for their antibacterial and anticancer properties.
- Research : Studies have reported the synthesis and evaluation of certain quinoline derivatives, demonstrating significant activity against bacterial strains and cancer cell lines (Bondock & Gieman, 2015).
Soluble Epoxide Hydrolase Inhibition
- Application : Related compounds have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory and cardiovascular diseases.
- Research : A study described the discovery and optimization of triazine-based inhibitors of this enzyme, highlighting their potential therapeutic uses (Thalji et al., 2013).
特性
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23-10-15(21-22-23)17(25)20-12-6-8-24(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h10-12H,2-9H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLFCBIIDPHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
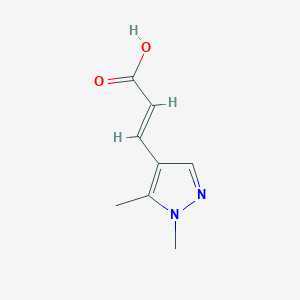
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
![1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2372800.png)
![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile](/img/structure/B2372805.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2372807.png)
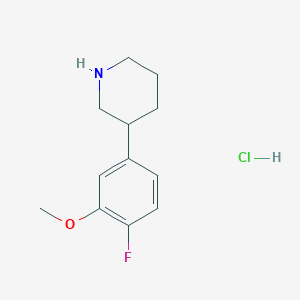

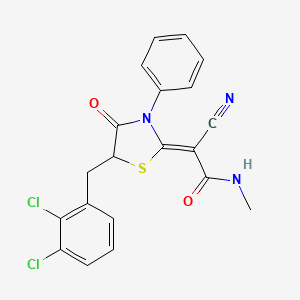
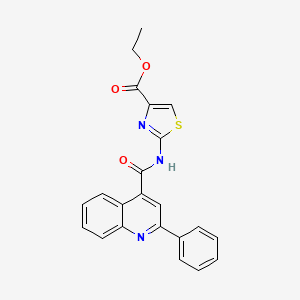
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)
